3-Fluoro-4-hydrazinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAPUUCQNUPPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 4 Hydrazinylpyridine and Analogous Structures
Precursor Synthesis and Halogenated Pyridine (B92270) Reactivity
The foundation for synthesizing 3-fluoro-4-hydrazinylpyridine lies in the preparation of appropriately substituted pyridine precursors. The reactivity of these precursors, particularly halogenated pyridines, is central to the subsequent introduction of the hydrazinyl group.
Approaches to Fluorinated Pyridine Precursors, including Pyridine N-Oxides
The generation of fluorinated pyridine precursors is a challenging yet essential first step. Nucleophilic (radio)fluorination of pyridines can be difficult due to their electron-rich aromatic nature, especially at the meta position. nih.gov
One effective strategy involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen significantly alters the electronic properties of the ring, activating it towards nucleophilic substitution. researchgate.net For instance, a novel method has been developed for the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. nih.gov In this approach, 3-bromo-4-nitropyridine (B1272033) N-oxide undergoes fluorination to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This method is significant as it provides a new pathway for synthesizing these important structures. nih.gov
Another approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.org These salts are stable, isolable intermediates that can serve as effective precursors for a variety of 2-fluoropyridines. acs.orgsnmjournals.org This method has proven applicable for both standard and radiolabeled fluorine introductions. acs.org
Electrophilic fluorination using reagents like Selectfluor® offers another route. mdpi.com For example, 1,2-dihydropyridines can be fluorinated to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com
The table below summarizes various approaches to fluorinated pyridine precursors.
| Starting Material | Reagent(s) | Product | Key Features |
| 3-Bromo-4-nitropyridine N-oxide | Fluorinating agent | 3-Fluoro-4-nitropyridine N-oxide | Direct fluorination at the meta position. nih.govrsc.org |
| Pyridine N-oxides | Tertiary amine, Trifluoroacetic anhydride | 2-Trialkylammonium pyridine salts | Forms stable intermediates for subsequent fluorination. acs.orgsnmjournals.org |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Electrophilic fluorination approach. mdpi.com |
| 5-Chloro-2,3-difluoropyridine (B143520) | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Palladium catalyst | 3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)-2-chloropyridine | Suzuki coupling to build complexity before hydrazination. acs.org |
Nucleophilic Substitution Strategies for Hydrazine (B178648) Introduction
The introduction of the hydrazinyl group is typically achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor.
A common and direct method for introducing the hydrazinyl group is the reaction of a halogenated pyridine with hydrazine hydrate (B1144303). smolecule.com This reaction is a classic example of nucleophilic aromatic substitution, where the hydrazine acts as the nucleophile, displacing a halide ion from the pyridine ring. The reaction is often carried out in a suitable solvent such as ethanol (B145695), acetonitrile, or dimethylformamide, and may require heating under reflux. For example, 3-chloro-2-hydrazinopyridine (B1363166) can be synthesized by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in an organic solvent. Similarly, 3,5-difluoro-2-hydrazinopyridine (B1321267) is synthesized from 4-amino-2,3,5-trifluoropyridine and hydrazine hydrate in ethanol under reflux.
The efficiency of this reaction can be influenced by the nature and position of the halogen substituent, as well as the presence of other activating or deactivating groups on the pyridine ring.
The regioselectivity of nucleophilic aromatic substitution on polyfluorinated pyridines is a critical factor in determining the final product. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. imperial.ac.uk In pentafluoropyridine, for instance, nucleophilic attack preferentially occurs at the C-4 position. researchgate.net This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. imperial.ac.uk
The presence of other substituents can further influence this regioselectivity. For example, in the reaction of octafluorotoluene (B1221213) with phenothiazine, substitution occurs selectively at the para-position relative to the trifluoromethyl group, guided by both electronic effects and steric hindrance. mdpi.com In the synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, the starting material is 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)-2-chloropyridine, and the hydrazine selectively displaces the chlorine at the 2-position. acs.org
Careful control of reaction conditions, such as the choice of base and solvent, is often necessary to achieve the desired regioselectivity and avoid the formation of multiple substitution products. mdpi.com
Direct Hydrazination of Halogenated Pyridines with Hydrazine Hydrate
Advanced Synthetic Approaches and Process Optimization
Beyond the fundamental steps of precursor synthesis and hydrazination, more complex strategies are often employed to construct intricate hydrazinylpyridine derivatives and to optimize processes for large-scale production.
Multistep Reaction Sequences for Complex Hydrazinylpyridine Derivatives
The synthesis of more complex hydrazinylpyridine derivatives often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of fused ring systems.
For example, a two-step synthesis was developed for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine. acs.orgacs.org This process begins with a Suzuki coupling between 5-chloro-2,3-difluoropyridine and a pyrazoleboronate ester to form an intermediate, which is then subjected to nucleophilic aromatic substitution with hydrazine to yield the final product. acs.org
In another instance, novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials through a series of microwave-assisted reactions. tubitak.gov.tr This approach highlights the use of modern synthetic techniques to improve efficiency and yield.
Optimization of Reaction Conditions for Yield and Selectivity in Hydrazinylpyridine Synthesis
The successful synthesis of this compound and its analogous structures is critically dependent on the meticulous optimization of reaction conditions. Key parameters such as solvent systems, catalyst choice, temperature, and reaction time are manipulated to maximize product yield and ensure high regioselectivity. Research into the synthesis of various hydrazinylpyridines and related heterocyclic compounds demonstrates that a systematic approach to optimizing these variables is essential for developing efficient and selective synthetic protocols.
Detailed research findings have illuminated the significant impact of different reaction parameters. For instance, in the synthesis of related nitrogen-containing heterocycles, the choice of solvent and catalyst has proven to be a determining factor in the reaction's success. In a visible-light-mediated copper-catalyzed denitrogenative oxidative coupling of 2-hydrazinylpyridines with terminal alkynes, a thorough optimization process was conducted. sci-hub.se The investigation began by testing various bases and solvents, identifying potassium carbonate (K₂CO₃) as the most effective base and methanol (B129727) (MeOH) as the optimal solvent, which produced the desired product in an 89% yield. sci-hub.se Further screening of copper catalysts revealed that copper(I) chloride (CuCl) was superior to other copper salts and catalysts like iron and nickel. sci-hub.se The absence of a catalyst, base, light, or oxygen resulted in no product formation, highlighting the necessity of each component. sci-hub.se
Similarly, the optimization of a three-component reaction for synthesizing pyrazolylcoumarins using hydrazine derivatives underscored the importance of the catalyst and solvent medium. rsc.org Initial experiments without a catalyst yielded no product. rsc.org The screening of various catalysts showed that meglumine (B1676163) in an aqueous-ethanol mixture under reflux conditions provided the highest yield. rsc.org The amount of meglumine was also optimized, with 20 mol% being identified as the ideal concentration; lower amounts decreased the yield, while higher amounts offered no further improvement. rsc.org
Temperature and the nature of the reaction medium are also crucial, particularly in cyclization reactions. In the synthesis of triazolopyridines from 2-hydrazinylpyridine and electrophilically activated nitroalkanes, the reaction conditions were systematically optimized to improve a low initial yield. beilstein-journals.orgnih.gov By increasing the reaction temperature from 110 °C to 160 °C and adjusting the composition of the polyphosphoric acid (PPA) medium, the yield of the target product was dramatically increased from as low as 4% to 77%. beilstein-journals.orgnih.gov
For fluorinated pyridines, achieving regioselectivity is a significant challenge. The synthesis of 2,6-difluoro-4-hydrazinylpyridine (B1340244) was found to be non-regioselective in some methods. google.com To overcome this, a more efficient two-step synthesis was developed involving an iridium(I)-catalyzed borylation of 2,6-difluoropyridine, which allowed for the selective formation of the desired isomer in a good yield of 65%. google.com The strong electron-withdrawing nature of fluorine can also be leveraged to control selectivity. In the synthesis of 3-chloro-2-fluoro-6-hydrazinopyridine, the fluorine atom's inductive effect deactivates the pyridine ring and directs the incoming hydrazine nucleophile to the 6-position, resulting in high regioselectivity. smolecule.com
The development of catalyst-free systems has also been a subject of optimization. In a protocol for forming a C=N double bond through the condensation of a primary amine or hydrazine, the solvent system was a key variable. royalsocietypublishing.org While the reaction in water alone gave a low yield of 35%, a mixed solvent system of H₂O/CH₂Cl₂ (4:1) dramatically increased the yield to 95% in just five minutes at room temperature. royalsocietypublishing.org
These examples collectively illustrate that the optimization of reaction conditions is a multi-faceted process. The interplay between solvents, catalysts, temperature, and reactant properties must be carefully considered to achieve high yields and the desired selectivity in the synthesis of this compound and its analogs.
Research Findings on Reaction Condition Optimization
The following table summarizes the results from various studies on optimizing reaction conditions for the synthesis of hydrazinylpyridines and analogous structures.
| Reaction Type / Target | Parameter Optimized | Conditions Tested | Optimal Condition | Result (Yield %) | Source |
|---|---|---|---|---|---|
| Coupling of 2-hydrazinylpyridine | Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | K₂CO₃ | 89% | sci-hub.se |
| Coupling of 2-hydrazinylpyridine | Solvent | MeOH, EtOH, MeCN, THF, Toluene | MeOH | 89% | sci-hub.se |
| Coupling of 2-hydrazinylpyridine | Catalyst | CuCl, CuBr, CuI, Cu(OAc)₂, FeCl₃, NiCl₂ | CuCl (5 mol%) | 89% | sci-hub.se |
| C=N Bond Formation | Solvent | H₂O, H₂O/CH₂Cl₂ (3:1), H₂O/CH₂Cl₂ (4:1) | H₂O/CH₂Cl₂ (4:1) | 95% | royalsocietypublishing.org |
| Triazolopyridine Synthesis | Temperature & Medium | PPA 85% (110°C), PPA 87% (140°C), PPA/H₃PO₃ (160°C) | PPA/H₃PO₃ (160°C) | 77% | nih.gov |
| Pyrazolylcoumarin Synthesis | Catalyst | None, Fe₂O₃, L-proline, Meglumine | Meglumine (20 mol%) | 92% | rsc.org |
Reactivity and Reaction Mechanisms of 3 Fluoro 4 Hydrazinylpyridine
Pathways Involving the Hydrazine (B178648) Moiety
The hydrazine functional group is a key driver of the compound's reactivity, participating readily in cyclization and condensation reactions to form a variety of heterocyclic structures and derivatives.
Hydrazinylpyridines are well-established precursors for the synthesis of fused nitrogen-containing heterocycles, most notably Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines. organic-chemistry.org This transformation typically involves the reaction of the hydrazinylpyridine with a one-carbon synthon, such as an acid chloride, orthoester, or isothiocyanate, which first acylates the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization and dehydration step. organic-chemistry.orgresearchgate.net For instance, the reaction of 2-hydrazinylpyridine with chloroacetyl chloride yields an intermediate that can be cyclized using phosphorus oxychloride (POCl₃). researchgate.net
While the specific use of 3-fluoro-4-hydrazinylpyridine is not extensively detailed in all literature, the general synthetic routes for analogous compounds are well-documented and applicable. The reaction of a hydrazinylheterocycle with reagents like triethoxymethane can lead to the formation of the triazole ring. nih.gov This methodology is a cornerstone in the synthesis of biologically active molecules, with the resulting triazolopyridine and triazolopyrazine scaffolds being recognized as privileged structures in medicinal chemistry. nih.govresearchgate.net The reaction conditions for these cyclizations are often mild and efficient. researchgate.net
Table 1: Representative Cyclization Reactions for Hydrazinylheterocycles This table illustrates common methods applicable to the synthesis of fused heterocycles from hydrazinyl precursors.
| Starting Hydrazine | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Hydrazinylpyridine | Chloroacetyl Chloride, then POCl₃ | 3-Chloromethyl- Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | researchgate.net |
| 2-Hydrazinylpyridines | Chloroethynylphosphonates | 3-Methylphosphonylated Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines | beilstein-journals.org |
| 2,3-Dichloropyrazine | Hydrazine Hydrate (B1144303), then Triethoxymethane | 8-Chloro- Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine | nih.gov |
A fundamental reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon, followed by dehydration to yield a product with a C=N-NH- linkage. wikipedia.orgorganic-chemistry.org Hydrazone formation is a versatile method for creating new derivatives and is a key step in well-known reactions such as the Wolff–Kishner reduction. wikipedia.org
The hydrazinyl moiety of this compound is expected to readily react with a wide range of carbonyl compounds to produce the corresponding 3-fluoro-4-(2-alkylidenehydrazinyl)pyridine derivatives. This reaction is typically acid-catalyzed and proceeds under mild conditions. The resulting hydrazones are valuable intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems like pyrazoles or being used as ligands in coordination chemistry. organic-chemistry.orgmdpi.comresearchgate.net
The hydrazine functional group can be chemically transformed into other nitrogen-containing moieties, providing pathways to different reactive intermediates. A significant transformation is the conversion of a hydrazinyl group to an azido (B1232118) group (-N₃). This can be achieved, for example, by diazotization of the hydrazine with nitrous acid to form an acyl azide (B81097), or by nucleophilic substitution of a related halopyridine with an azide salt. rsc.org
Once formed, the corresponding 3-fluoro-4-azidopyridine would be a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition. beilstein-journals.org The photolysis of azidopyridines is known to generate pyridylnitrenes, which can exist in either singlet or triplet spin states. researchgate.net These nitrenes can undergo several subsequent reactions, including:
Ring expansion: Rearrangement to form diazacycloheptatetraenes. beilstein-journals.org
Ring contraction: Rearrangement to produce cyanopyrroles. beilstein-journals.org
Intermolecular reactions: Such as C-H insertion or aziridination of alkenes. nih.govrsc.org
The chemistry of 3-pyridylnitrene, an isomer of the nitrene that would be formed from 3-fluoro-4-azidopyridine, involves ring opening to a nitrile ylide, which is a distinct pathway compared to other isomeric pyridylnitrenes. beilstein-journals.org This highlights that the position of the nitrene on the pyridine (B92270) ring dictates its subsequent reactivity.
Condensation Reactions and Hydrazone Derivatives Formation
Pyridine Ring Reactivity and Substituent Effects
The reactivity of the pyridine core is heavily influenced by the electronic properties of the nitrogen heteroatom and the attached fluoro and hydrazinyl substituents.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. imperial.ac.uk The substituents on this compound further modulate this reactivity.
Fluoro Substituent (at C3): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack. In SNAr, fluorine is a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature, rather than the C-F bond cleavage. masterorganicchemistry.com
Hydrazinyl Substituent (at C4): The hydrazinyl group is a strong electron-donating group through resonance (+M effect), where the lone pair on the nitrogen adjacent to the ring can be delocalized into the aromatic system. This effect increases the electron density at the ortho (C3, C5) and para (C6) positions.
The combination of these effects on this compound leads to a complex electronic distribution. The strong -I effect of fluorine at C3 and the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack. However, the +M effect of the C4-hydrazinyl group counteracts this at adjacent positions. Nucleophilic substitution of the fluorine atom at C3 is possible, while the C2 and C6 positions are also activated towards nucleophilic attack due to the combined influence of the ring nitrogen and the C3-fluoro group. nih.govresearchgate.net
The directing effects of the existing substituents determine the position of any subsequent reactions on the pyridine ring.
For Nucleophilic Aromatic Substitution (SNAr): The most electron-deficient positions are the most likely sites for attack. The pyridine nitrogen activates the C2 and C6 positions. The C3-fluoro group also activates its ortho positions (C2 and C4) and its para position (C6). Given that C4 is already substituted, the C2 and C6 positions are the most probable sites for further nucleophilic substitution. imperial.ac.uknih.gov
For Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophiles. The strong deactivating effects of the ring nitrogen and the fluorine atom make electrophilic substitution difficult. However, the powerful electron-donating hydrazinyl group at C4 directs towards the ortho positions (C3 and C5). Since C3 is occupied by fluorine, the C5 position is the most likely site for any potential electrophilic attack, should the reaction conditions be harsh enough to overcome the ring's deactivation.
Table 2: Summary of Substituent Effects on the Regioselectivity of this compound
| Position | Influence of Pyridine N | Influence of C3-Fluoro (-I) | Influence of C4-Hydrazinyl (+M) | Net Effect for SNAr | Net Effect for SEAr |
|---|---|---|---|---|---|
| C2 | Activated | Activated (ortho) | - | Strongly Activated | Strongly Deactivated |
| C3 | - | Substituted | Activated (ortho) | Substituted | Deactivated |
| C5 | - | - | Activated (ortho) | Deactivated | Activated |
| C6 | Activated | Activated (para) | - | Strongly Activated | Strongly Deactivated |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Current time information in Bangalore, IN.nih.govbeilstein-journals.orgTriazolo[4,3-a]pyridines |
| Current time information in Bangalore, IN.nih.govbeilstein-journals.orgTriazolo[4,3-a]pyrazines |
| Hydrazones |
| Azidopyridines |
| Nitrenes |
| Phosphorus oxychloride |
| 2-Hydrazinylpyridine |
| Chloroacetyl chloride |
| Triethoxymethane |
| 8-Chloro- Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine |
| 3-Chloromethyl- Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine |
| Chloroethynylphosphonates |
| 3-Methylphosphonylated Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines |
| Isothiocyanates |
| 3-Amino- Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines |
| 3-Fluoro-4-azidopyridine |
| Pyridylnitrenes |
| Diazacycloheptatetraenes |
| Cyanopyrroles |
| Nitrile ylide |
Influence of Fluoro- and Hydrazinyl Substituents on Aromatic Nucleophilic Substitution
Catalytic and Mechanistic Investigations of this compound
The reactivity of this compound and its derivatives is a subject of significant interest, particularly in the context of metal-catalyzed transformations and the elucidation of the underlying reaction mechanisms. The presence of a fluorine atom, a hydrazinyl group, and the pyridine ring provides multiple reactive sites, allowing for a diverse range of chemical modifications.
Metal-Catalyzed Transformations Involving this compound and its Derivatives
While specific literature on the metal-catalyzed reactions of this compound is limited, the reactivity of analogous halogenated and hydrazinyl-substituted pyridines provides a strong basis for predicting its behavior. The two primary sites for metal-catalyzed transformations on this molecule are the C-F bond and the hydrazinyl moiety.
Cross-Coupling Reactions:
The C-F bond in 3-fluoropyridines can be a substrate for cross-coupling reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds. acs.orgwikipedia.org However, with the appropriate choice of catalyst and reaction conditions, C-F bond activation is achievable. acs.orgresearchgate.netox.ac.uk More commonly, a related bromo- or iodo-substituted precursor to this compound would be used in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. For instance, a related compound, 3-bromo-2-fluoro-6-hydrazinylpyridine, has been shown to undergo Suzuki coupling with boronic acids and Buchwald-Hartwig amination to form aryl amines. vulcanchem.com This suggests that a hypothetical 3-bromo-4-hydrazinylpyridine (B2415645) could undergo similar palladium-catalyzed reactions.
The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Below is a hypothetical data table for potential metal-catalyzed cross-coupling reactions of a related halo-hydrazinylpyridine, illustrating the types of transformations that could be explored for derivatives of this compound.
Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of a Halogenated 4-Hydrazinylpyridine Derivative
| Entry | Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Br | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4-hydrazinylpyridine | 85 |
| 2 | I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-4-hydrazinylpyridine | 90 |
| 3 | Br | Aniline | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | N-Phenyl-4-hydrazinylpyridin-3-amine | 75 |
| 4 | I | Morpholine | Pd(OAc)₂, BINAP | Cs₂CO₃ | THF | 4-(3-Morpholino-4-hydrazinyl)pyridine | 80 |
Note: This table is illustrative and based on typical conditions for Suzuki and Buchwald-Hartwig reactions of related aryl halides. wikipedia.orgvulcanchem.comwuxiapptec.com
Reactions at the Hydrazinyl Group:
The hydrazinyl group can also participate in metal-catalyzed reactions. For example, KI has been used to catalyze the oxidative cyclization of 2-hydrazinopyridines with α-keto acids to form 1,2,4-triazolo[4,3-a]pyridines. rsc.orgrsc.org This suggests that this compound could undergo similar transition-metal-free, yet catalyzed, cyclization reactions to form fused heterocyclic systems.
Furthermore, the hydrazine moiety can be a directing group in metal-catalyzed C-H activation reactions, although this is less common than with other directing groups. ambeed.com
Elucidation of Reaction Mechanisms via Intermediate Formation and Kinetic Studies
The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of intermediate formation studies and kinetic analysis.
Intermediate Formation:
In many reactions involving hydrazinylpyridines, the initial step is the formation of a hydrazone intermediate by condensation with a carbonyl compound. researchgate.netnih.gov In the KI-catalyzed oxidative cyclization of 2-hydrazinopyridines, the condensation product between the hydrazinopyridine and the α-keto acid has been identified as a key intermediate. rsc.orgrsc.org This intermediate then undergoes intramolecular cyclization and oxidation to form the final triazolopyridine product. rsc.orgrsc.org Trapping experiments and spectroscopic analysis (such as NMR and mass spectrometry) of the reaction mixture at early time points could be used to identify such intermediates in reactions of this compound.
For metal-catalyzed cross-coupling reactions, the catalytic cycle involves several organometallic intermediates. wikipedia.orgwuxiapptec.com For example, in a Suzuki coupling, oxidative addition of the palladium(0) catalyst to the C-X bond forms a Pd(II)-aryl intermediate. Subsequent intermediates include a Pd(II)-aryl-boronate complex and a diorganopalladium(II) species before reductive elimination. While direct observation of these intermediates can be challenging due to their transient nature, techniques like low-temperature NMR, in-situ IR spectroscopy, and computational modeling can provide insights into their structure and role in the catalytic cycle.
Kinetic Studies:
Kinetic studies are crucial for understanding the rate-determining step of a reaction and for optimizing reaction conditions. For the aniline-catalyzed hydrazone formation from 6-hydrazinopyridine and benzaldehyde, kinetic studies have shown second-order rate constants, highlighting the catalytic role of aniline. nih.gov Similar kinetic analyses could be applied to reactions of this compound to quantify the effect of the fluorine substituent on the reaction rate and to determine the catalytic efficiency of various promoters.
In metal-catalyzed reactions, reaction progress kinetic analysis can be a powerful tool. organic-chemistry.org By monitoring the concentration of reactants, products, and any observable intermediates over time, one can gain insights into the resting state of the catalyst and identify potential catalyst deactivation pathways. For example, such studies could reveal whether the oxidative addition or the reductive elimination step is rate-limiting in a cross-coupling reaction involving a derivative of this compound.
The following table outlines potential approaches for mechanistic investigation of reactions involving this compound.
Table 2: Methodologies for Mechanistic Investigation
| Mechanistic Aspect | Technique | Expected Information |
| Intermediate Identification | Low-Temperature NMR Spectroscopy | Characterization of thermally unstable intermediates. |
| In-situ IR/Raman Spectroscopy | Monitoring changes in vibrational modes corresponding to key functional groups. | |
| Mass Spectrometry (e.g., ESI-MS) | Detection of charged intermediates and catalyst complexes in the reaction mixture. | |
| Computational Chemistry (DFT) | Prediction of intermediate structures, transition states, and reaction energy profiles. | |
| Kinetic Analysis | Reaction Progress Monitoring (HPLC, GC, NMR) | Determination of reaction rates, orders, and activation parameters. |
| Isotope Labeling Studies | Elucidation of bond-breaking and bond-forming steps. | |
| Catalyst Resting State Analysis | Identification of the dominant catalyst species during the reaction. |
By applying these catalytic and mechanistic investigation techniques, a comprehensive understanding of the reactivity of this compound can be achieved, facilitating its application in the synthesis of more complex molecules.
Derivatization Strategies for Structural Modification and Enhanced Utility
Covalent Modification of the Hydrazine (B178648) Functionality for Analytical Enhancement
The hydrazine group (-NHNH₂) of 3-Fluoro-4-hydrazinylpyridine is a potent nucleophile, making it a prime target for covalent modification. This reactivity is exploited to attach chemical labels that enhance analytical sensitivity and selectivity. sci-hub.se A primary method for modifying hydrazine groups is through condensation reactions with compounds containing carbonyl groups (aldehydes and ketones) to form stable hydrazones. smolecule.com This reaction is specific and efficient, making it a reliable tool in analytical derivatization.
The goal of this modification is to introduce properties that the original molecule lacks. researchgate.net For instance, attaching a moiety with high proton affinity can significantly improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). sigmaaldrich.com Similarly, introducing a group that can be easily fragmented in a predictable manner during tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection. ddtjournal.com The selection of a derivatization reagent is therefore critically dependent on the analytical technique to be employed and the desired outcome. sci-hub.se
Table 1: Common Covalent Modification Reactions for Hydrazine Groups
| Reaction Type | Reagent Functional Group | Product | Purpose |
|---|---|---|---|
| Condensation | Aldehyde (-CHO) | Hydrazone | Introduction of analytical tags |
| Condensation | Ketone (>C=O) | Hydrazone | Introduction of analytical tags |
This table summarizes common reactions used to derivatize hydrazine functionalities for analytical purposes.
Introduction of Diverse Chemical Tags and Moieties through Hydrazinyl Reactivity
The versatility of the hydrazine group allows for the introduction of a wide array of chemical tags designed to augment analytical detection. nih.govgoogle.com These tags are typically bifunctional molecules containing a reactive group that covalently binds to the hydrazine, and a reporter group that provides a detectable signal.
Examples of Chemical Tags and Moieties:
Fluorogenic Tags: These are molecules that contain a fluorophore, a group that emits light upon excitation. By reacting this compound with a carbonyl-containing fluorophore, the resulting hydrazone derivative becomes highly fluorescent, enabling ultra-sensitive detection using fluorescence-based methods. researchgate.net
Chromophoric Tags: Similar to fluorophores, chromophores are groups that absorb light in the UV-Visible spectrum. Derivatization with a chromophoric tag enhances detectability for UV-Vis spectrophotometers, which are common detectors in high-performance liquid chromatography (HPLC). sci-hub.se
Mass Spectrometry Tags: For LC-MS/MS analysis, specific tags are used to improve ionization and control fragmentation. ddtjournal.com Reagents can be designed with a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) to ensure efficient ionization. ddtjournal.com Other tags are engineered to produce a unique and abundant product ion upon fragmentation, which is ideal for selective detection in complex biological matrices using Multiple Reaction Monitoring (MRM). ddtjournal.com For example, reagents containing a dimethylamino group can be used to generate a predominant product ion that serves as a specific marker for the derivatized analyte. ddtjournal.com
Table 2: Examples of Derivatization Reagent Classes for Hydrazines
| Reagent Class | Reporter Moiety | Analytical Enhancement |
|---|---|---|
| Dansyl Derivatives (e.g., Dansyl Chloride) | Naphthalenesulfonyl group | Fluorescence, Improved Ionization |
| NBD Derivatives (e.g., NBD-F) | Benzofurazan group | Fluorescence, UV-Vis Absorbance |
| Picolinamine Derivatives | Pyridinylmethyl group | Improved Ionization (Chelation) |
This table provides examples of reagent classes that can be adapted to react with hydrazine functionalities to enhance analytical detection.
Impact of Derivatization on Chromatographic Separation and Spectroscopic Detection Methodologies
Derivatization fundamentally alters the physicochemical properties of this compound, which in turn has a significant impact on its behavior in analytical systems. mdpi.com These changes are intentionally engineered to overcome challenges such as poor retention, low sensitivity, and matrix interference. sci-hub.sesci-hub.se
Impact on Chromatographic Separation:
The introduction of a chemical tag, which is often a large, nonpolar moiety, typically increases the hydrophobicity of the parent molecule. sci-hub.se In reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, this change leads to stronger retention on the nonpolar stationary phase. researchgate.net This increased retention time is beneficial as it can move the analyte's peak away from the void volume and early-eluting, often interfering, matrix components, thereby improving resolution and reducing ion suppression in LC-MS. sci-hub.se The modification of the molecule's polarity is a key strategy for optimizing chromatographic performance. mdpi.com
Impact on Spectroscopic Detection:
UV-Vis and Fluorescence Detection: The most direct impact of derivatization with chromophoric or fluorogenic tags is the dramatic enhancement of detection sensitivity. sci-hub.seresearchgate.net A molecule that originally had poor or no absorbance/fluorescence can be converted into a derivative with a high molar absorptivity or quantum yield, lowering the limits of detection by several orders of magnitude.
Mass Spectrometric Detection: In LC-MS, derivatization serves two primary purposes: enhancing ionization efficiency and directing fragmentation. sigmaaldrich.comddtjournal.com
Enhanced Ionization: By adding a functional group with high proton affinity or a permanent positive charge, the efficiency of forming gas-phase ions in the ESI source is markedly improved. sigmaaldrich.com This directly translates to a stronger signal and better sensitivity.
Controlled Fragmentation: For tandem mass spectrometry (MS/MS), derivatization allows for the generation of specific and predictable fragment ions. The derivatizing tag can be designed to cleave at a specific bond upon collision-induced dissociation (CID), producing a characteristic product ion that can be selectively monitored. ddtjournal.com This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is a gold standard for quantitative bioanalysis. ddtjournal.com
Table 3: Summary of Derivatization Impact on Analytical Methods
| Analytical Method | Parameter | Impact of Derivatization | Rationale |
|---|---|---|---|
| RP-HPLC | Retention Time | Increased | Attachment of nonpolar tags increases hydrophobicity. sci-hub.se |
| Resolution | Improved | Better separation from polar interferences. sci-hub.se | |
| Fluorescence Detection | Sensitivity | Significantly Increased | Introduction of a highly fluorescent moiety. researchgate.net |
| UV-Vis Detection | Sensitivity | Significantly Increased | Introduction of a strongly absorbing chromophore. sci-hub.se |
| LC-MS (ESI) | Ionization Efficiency | Increased | Addition of a moiety with high proton affinity or a permanent charge. sigmaaldrich.com |
| LC-MS/MS | Selectivity & Sensitivity | Increased | Enables use of MRM by creating a specific fragmentation pathway. ddtjournal.com |
This interactive table summarizes the effects of derivatizing this compound on various analytical techniques.
Computational and Theoretical Chemistry Studies on 3 Fluoro 4 Hydrazinylpyridine
Electronic Structure Analysis and Molecular Geometry Optimization
The prediction of the most stable three-dimensional arrangement of atoms in a molecule is a fundamental goal of computational chemistry, achieved through molecular geometry optimization. pennylane.ai This process involves calculating the total energy of the molecule at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is reached. mdpi.com For 3-fluoro-4-hydrazinylpyridine, methods like Density Functional Theory (DFT) are employed to determine its equilibrium geometry. mdpi.comumn.edu DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide optimized structural parameters, including bond lengths and angles. nih.gov The accuracy of these theoretical calculations is often validated by comparing the results with experimental data from techniques like X-ray crystallography. nih.gov
The electronic structure of a molecule describes the distribution and energy of its electrons. umn.edu Computational methods are used to analyze properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. nih.gov This analysis is crucial for understanding how the molecule will interact with other chemical species. The introduction of a fluorine atom to the pyridine (B92270) ring significantly alters its electronic properties due to fluorine's high electronegativity. benthambooks.com This can be observed in the calculated charge distributions and dipole moments.
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method Type | Specific Method | Basis Set Example | Key Feature |
|---|---|---|---|
| Semi-empirical | AM1, PM3 | - | Uses parameters from experimental data to simplify calculations. |
| Ab initio | Hartree-Fock (HF) | STO-3G, 6-31G* | Solves the Schrödinger equation without empirical parameters, but with approximations. mdpi.com |
| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-311++G(d,p), def2-SVP | Calculates electron density rather than the full wavefunction, offering a balance of accuracy and computational cost. nih.govarxiv.org |
Quantum Chemical Calculations of Reactivity Descriptors and Stereoelectronic Effects
Quantum chemical calculations provide a quantitative framework for understanding and predicting the reactivity of molecules. rasayanjournal.co.in Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). rasayanjournal.co.in
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). rasayanjournal.co.in
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). rasayanjournal.co.in A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. nih.gov
Chemical Potential (μ): The negative of electronegativity (μ ≈ -(I + A) / 2). researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η). rasayanjournal.co.in
Table 2: Calculated Reactivity Descriptors for a Related Hydrazinylpyridine Complex biointerfaceresearch.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.04 |
| ELUMO | -1.55 |
| Energy Gap (ΔE) | 4.49 |
| Ionization Potential (I) | 6.04 |
| Electron Affinity (A) | 1.55 |
| Absolute Electronegativity (χ) | 3.80 |
| Absolute Hardness (η) | 2.25 |
| Global Electrophilicity (ω) | 3.19 |
Note: Data is for [Pd(hzpy)(ox)] and serves as an illustrative example of the types of parameters calculated.
Stereoelectronic effects, which are the interplay of steric and electronic effects, also play a crucial role in determining reactivity. nih.gov In this compound, the position of the fluorine atom influences the molecule's conformation and the orientation of the hydrazinyl group. This can affect the accessibility of the lone pairs on the nitrogen atoms and the π-system of the pyridine ring, thereby influencing reaction pathways and rates. nih.govthieme-connect.de The gauche effect, for instance, can alter ring pucker and preorganize main-chain dihedral angles, which has been shown to have a significant impact on the stability and reactivity of fluorinated proline residues in collagen. nih.gov
Theoretical Investigations of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing insights that are often difficult to obtain experimentally. umn.edu By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers that separate them. pennylane.ai For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the step-by-step process. acs.org
For example, in a condensation reaction to form a hydrazone, theoretical models can elucidate the initial nucleophilic attack, the formation of a tetrahedral intermediate, and the final dehydration step. mdpi.comekb.eg The structures and energies of the transition states for each step can be calculated, allowing for the determination of the rate-limiting step of the reaction. researchgate.net This information is invaluable for optimizing reaction conditions to improve yields and selectivity.
In more complex transformations, such as metal-catalyzed cross-coupling reactions, computational studies can help rationalize the observed outcomes. thieme-connect.de They can model the oxidative addition, transmetalation, and reductive elimination steps, clarifying the role of the catalyst and the influence of ligands and substituents on the reaction course. acs.org For instance, DFT calculations have been used to understand the mechanism of palladium-catalyzed reactions involving hydrazones, detailing the energies of intermediates and transition state structures. researchgate.net
Development of Quantitative Structure-Reactivity Relationships from Computational Models
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com These models use computationally derived descriptors to build a mathematical equation that can predict the properties of new, untested compounds.
For a series of derivatives based on the this compound scaffold, a QSRR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies. rasayanjournal.co.in
Steric: Molecular volume, surface area, specific conformational descriptors.
Topological: Indices that describe molecular branching and connectivity.
Thermodynamic: Heats of formation, Gibbs free energy. rsc.org
Once these descriptors are calculated, statistical methods like multivariate linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines) are used to build the QSRR model. mdpi.comrsc.org The goal is to find a statistically significant correlation between a subset of the descriptors and the observed reactivity (e.g., reaction rate constants, equilibrium constants). rsc.org Such models can provide insights into the key structural features that govern reactivity and can be used to guide the design of new molecules with desired properties, potentially accelerating the discovery process for new catalysts or functional materials.
Applications of 3 Fluoro 4 Hydrazinylpyridine As a Building Block in Organic Synthesis
Construction of Novel Heterocyclic Systems
The unique arrangement of functional groups in 3-fluoro-4-hydrazinylpyridine makes it an ideal precursor for the construction of novel heterocyclic systems. The hydrazine (B178648) moiety is a potent binucleophile, readily participating in cyclization reactions with various electrophilic partners to forge new rings.
A primary application of this compound is in the synthesis of fused heterocyclic systems, where a new ring is built onto the existing pyridine (B92270) frame. The hydrazine group is central to these transformations, enabling the formation of various nitrogen-rich heterocycles.
One common strategy involves the reaction of the hydrazinylpyridine with reagents containing two electrophilic sites, leading to cyclocondensation. For instance, reaction with β-dicarbonyl compounds can yield pyrazole-fused pyridines. Another well-established method is the synthesis of triazolopyridines. This is often achieved by reacting the hydrazinopyridine with isothiocyanates. The reaction proceeds via an initial formation of a thiosemicarbazide (B42300) intermediate, which then undergoes in-situ desulfurization and cyclization to form the stable smolecule.comsmolecule.comossila.comtriazolo[4,3-a]pyridine core. researchgate.net This methodology is robust, tolerating a variety of substituents on the isothiocyanate partner. researchgate.net Such fused systems are of significant interest in medicinal chemistry. For example, libraries of smolecule.comsmolecule.comossila.comtriazolo[4,3-a]pyridines have been designed and synthesized for screening as potential antimalarial agents. mdpi.com Similarly, the condensation of hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]pyridine scaffolds, which have also been investigated for their anticancer potential. researchgate.netnih.gov
Table 1: Examples of Fused Heterocycles from Hydrazinopyridines
| Fused Heterocycle System | Typical Reactant(s) | Key Intermediate | Resulting Core Structure |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Acetylacetone or other β-dicarbonyls | Hydrazone | Pyrazole ring fused to pyridine |
| smolecule.comsmolecule.comossila.comTriazolo[4,3-a]pyridine | Isothiocyanates | Thiosemicarbazide | Triazole ring fused to pyridine |
| Tetrazolo[1,5-a]pyridine | Nitrous Acid | Azide (B81097) | Tetrazole ring fused to pyridine |
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. scientificupdate.comnih.gov this compound serves as an excellent starting platform for generating chemical libraries due to its multiple points for diversification. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new bioactive molecules. nih.gov
The reactivity of the hydrazine group can be harnessed to introduce a wide array of substituents. For example, condensation reactions with a diverse set of aldehydes and ketones produce a library of corresponding hydrazones, which are important intermediates in their own right. smolecule.com Furthermore, the hydrazine moiety itself can be transformed. It can be reductively cleaved to an amino group or oxidized to generate a diazenyl intermediate, which can then be converted into other functionalities. The fluorine atom on the pyridine ring also presents opportunities for modification, although it is generally less reactive towards nucleophilic substitution than chlorine or bromine atoms. This differential reactivity can be exploited for selective transformations. The strategic modification of these sites allows chemists to systematically alter the steric and electronic properties of the molecule, generating a large number of derivatives from a single, versatile scaffold for biological screening. nih.gov
Table 2: Reactive Sites of this compound for Library Generation
| Reactive Site | Type of Reaction | Potential Derivatives |
|---|---|---|
| Hydrazine Group (-NHNH₂) | Condensation | Hydrazones (from aldehydes/ketones) |
| Acylation | Acylhydrazides (from acyl chlorides) | |
| Cyclization | Fused heterocycles (e.g., triazoles, pyrazoles) | |
| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution | Ether or amine substituted pyridines (under harsh conditions or with activation) |
| Pyridine Nitrogen | Quaternization | Pyridinium salts |
Synthesis of Nitrogen-Containing Fused Heterocycles
Role in Complex Molecule Synthesis
Beyond the construction of simple fused rings, this compound is a key building block in the total synthesis of more complex and biologically active molecules. In these multi-step synthetic sequences, the fluorohydrazinylpyridine core is incorporated early and subsequently elaborated. For instance, a related compound, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, was developed as a crucial intermediate for a drug candidate, highlighting the importance of such building blocks in pharmaceutical process development. acs.org
The hydrazine group is particularly useful as it can serve as a masked amino group or as a precursor to other functional groups needed for cross-coupling reactions. For example, the oxidation of a hydrazinopyridine in the presence of iodine sources can yield an iodopyridine. rsc.org This iodo-substituted intermediate can then participate in powerful carbon-carbon bond-forming reactions like the Suzuki or Sonogashira couplings. This strategy has been employed using the related 3-fluoro-4-iodopyridine (B28142) as a key building block in the synthesis of the antibiotic Eudistomin T and β-carbolines, which have applications in anticancer research. ossila.com The ability to convert the hydrazine group into a handle for cross-coupling makes this compound a strategic starting material for accessing complex, highly functionalized pyridine derivatives.
Development of Advanced Synthetic Methodologies Utilizing the Compound
This compound and related arylhydrazines are not only used as building blocks but have also been instrumental in the development of new synthetic methods. The unique reactivity of the hydrazine functional group allows it to be used as a versatile chemical handle that can be transformed or removed under specific conditions.
One such methodology involves using the hydrazine group as a temporary directing group or as a precursor to a transient species. For example, arylhydrazines can be converted into the corresponding arenes through a two-step process involving mild oxidation to an ephemeral aryldiazene, followed by loss of dinitrogen. Alternatively, the hydrazine group can be reductively cleaved to an amine using reagents like Raney Nickel or catalytic hydrogenation. This "hydrazine-to-amine" or "hydrazine-to-arene" strategy allows for the introduction of the pyridine core into a molecule, with the hydrazine acting as a functional handle that can be cleanly removed or converted at a later stage. This approach provides synthetic flexibility, particularly when direct introduction of an amino or hydrogen substituent is challenging. Furthermore, new methods for the synthesis of fluorinated pyridines themselves are an active area of research, with novel approaches such as the direct fluorination of pyridine N-oxide precursors being developed to provide access to building blocks like 3-fluoro-4-aminopyridine, a derivative of our title compound. nih.govrsc.org
Coordination Chemistry of 3 Fluoro 4 Hydrazinylpyridine
Ligand Properties and Coordination Modes of Hydrazinylpyridines
Hydrazinylpyridines are a class of versatile ligands in coordination chemistry, capable of binding to metal ions in various ways. Their coordination behavior is primarily dictated by the presence of two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the hydrazinyl (-NHNH₂) substituent.
Typically, ligands like 2-hydrazinopyridine (B147025) coordinate to a metal center in a bidentate fashion, using the pyridine nitrogen and the terminal nitrogen of the hydrazine (B178648) group. scirp.orgresearchgate.net This chelation forms a stable five-membered ring with the metal ion, a common and favored arrangement in coordination chemistry. The formation of Schiff base derivatives, by condensing the hydrazinyl group with aldehydes or ketones, can extend the coordination possibilities, often leading to tridentate ligands that bind through the pyridine nitrogen, the imine nitrogen, and a phenolic oxygen. scirp.org
In the specific case of 3-fluoro-4-hydrazinylpyridine , the donor atoms are the pyridine nitrogen (N1) and the nitrogens of the 4-hydrazinyl group. Coordination is expected to occur primarily through the pyridine nitrogen and the terminal (-NH₂) nitrogen of the hydrazinyl group, forming a five-membered chelate ring. However, the electronic properties of this ligand are significantly influenced by the fluoro group at the 3-position. Fluorine is a highly electronegative element, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine ring, thereby decreasing the basicity and donor strength of the pyridine nitrogen. This is a critical factor that will influence the stability and properties of its metal complexes compared to non-fluorinated analogues. acs.orgnih.govfrontiersin.org The hydrazinyl group, being a nucleophilic moiety, provides the primary binding site for creating chelate structures. vulcanchem.com
The coordination can be represented as follows:
Monodentate Coordination: While possible, coordination through only the pyridine nitrogen or the hydrazine nitrogen is less likely, as the chelate effect strongly favors bidentate coordination.
Bidentate Chelation: The most probable coordination mode involves the pyridine nitrogen and the terminal hydrazinyl nitrogen, forming a stable N,N-chelate.
Bridging Coordination: It is also conceivable for the ligand to act as a bridging ligand between two metal centers, although this is less common for simple hydrazinylpyridines unless steric factors or specific reaction conditions promote it.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with hydrazinopyridine ligands is generally straightforward. A typical method involves the reaction of a metal salt (e.g., chlorides, nitrates, or sulfates of transition metals) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with heating under reflux to ensure completion. sigmaaldrich.com
For this compound, a general synthetic route would be: MCl₂ + 2 (3-F-4-NHNH₂Py) → [M(3-F-4-NHNH₂Py)₂]Cl₂ (where M = a divalent metal ion like Cu(II), Ni(II), Zn(II), etc.)
The characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques to confirm the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming coordination. Key vibrational bands of the free ligand are expected to shift upon complexation.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to shift to higher frequencies upon coordination of the pyridine nitrogen to the metal.
N-H Vibrations: The stretching and bending vibrations of the hydrazinyl group's N-H bonds are sensitive to the coordination environment and will typically shift in frequency. mdpi.com
Metal-Ligand Vibrations: The formation of new coordinate bonds is directly evidenced by the appearance of new, weaker bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹), which are assigned to the stretching vibrations of the metal-nitrogen (M-N) bonds. mdpi.com
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and metal-ligand interactions.
Ligand-Based Transitions: The absorption bands in the UV region corresponding to π→π* and n→π* transitions within the free ligand are typically shifted upon complexation. scirp.orgkoreascience.kr
Ligand-to-Metal Charge Transfer (LMCT): New absorption bands may appear in the visible region, which are attributed to the transfer of electron density from the ligand's orbitals to the metal's d-orbitals (LMCT). scirp.org
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II)), weak absorption bands corresponding to d-d transitions can be observed in the visible or near-infrared region, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
Below is a table summarizing typical spectroscopic data for a related thiosemicarbazide (B42300) complex derived from 2-hydrazinopyridine, which illustrates the expected changes upon complexation.
| Compound | Key IR Bands (cm⁻¹) ν(N-H), ν(C=N) | UV-Vis Bands (cm⁻¹) Transitions |
|---|---|---|
| HCPTS (Ligand) | 3299, 3180, 3050 | 35715 (π→π), 24390 (n→π) |
| [Co(CPTS)(H₂O)Cl] | 3240, 3170, 1600 | 31445, 28170, 19610 (d-d) |
| [Ni(CPTS)(H₂O)OH] | 3242, 3170, 1605 | 32895, 29940, 15150 (d-d) |
| [Cu(CPTS)Cl] | 3260, 3175, 1610 | 30490, 27935, 16395 (d-d) |
Computational Studies of Coordination Compounds, including DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for complementing experimental data in coordination chemistry. researchgate.net For this compound and its metal complexes, DFT calculations can provide deep insights into their structural and electronic properties. nih.govfrontiersin.org
Vibrational Analysis: By calculating the vibrational frequencies, DFT can help in the assignment of experimental IR and Raman spectra. The calculated spectrum can be compared with the experimental one to confirm the proposed structure and the coordination mode of the ligand. nih.gov
Electronic Structure and Properties: One of the major strengths of DFT is its ability to describe the electronic structure of molecules.
HOMO-LUMO Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic transitions of the molecule. acs.org For a ligand like this compound, the HOMO is expected to be located primarily on the electron-rich hydrazinyl group, while the LUMO may be distributed over the electron-deficient fluoropyridine ring.
Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). This allows for a theoretical assignment of the observed absorption bands to specific electronic transitions (e.g., π→π, n→π, or LMCT), providing a more profound understanding of the complex's photophysical properties. acs.orgrsc.org
A typical computational approach would involve using a functional like B3LYP. The ligand's atoms (C, H, N, F) would be described by a basis set such as 6-311G(d,p), while for the metal ion, a basis set with an effective core potential, like SDD (Stuttgart/Dresden), is often employed. researchgate.net
The table below shows an example of data obtained from DFT calculations on related fluorinated pyridine Schiff base ligands.
| Compound | Calculated O-H···N Distance (Å) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | 1.772 | -5.69 | -1.63 | 4.06 |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | 1.773 | -5.53 | -1.58 | 3.95 |
Q & A
Q. How can researchers optimize the synthesis of 3-Fluoro-4-hydrazinylpyridine to improve yield and purity?
Methodological Answer: The synthesis of hydrazinylpyridine derivatives typically involves nucleophilic substitution or hydrazine-mediated reactions. For this compound, a plausible route is the reaction of 3-fluoro-4-chloropyridine with hydrazine hydrate under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity .
- Temperature control : Maintain 80–100°C to avoid decomposition of the hydrazine moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Data Contradiction : Some protocols suggest using catalytic iodine to accelerate substitution, but this may introduce impurities . Validate via HPLC or LC-MS for purity >95% .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm hydrazine NH₂ protons (δ 3.5–4.5 ppm, broad singlet) and aromatic protons (δ 7.5–8.5 ppm for pyridine ring) .
- ¹³C NMR : Identify fluorine-coupled carbons (C-F splitting in δ 150–160 ppm range) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₅H₆FN₃ (MW: 139.06 g/mol) to verify molecular ion [M+H]⁺ .
- X-ray Crystallography : Resolve tautomeric forms (e.g., hydrazine vs. hydrazone) in solid-state structures .
Q. How does the fluorine substituent influence the stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Studies :
- Acidic conditions (pH <3) : Protonation of the pyridine nitrogen increases solubility but may hydrolyze the hydrazine group .
- Neutral to basic conditions (pH 7–10) : Hydrazine remains stable, but fluorine’s electron-withdrawing effect reduces nucleophilicity .
Experimental Design : Use UV-Vis spectroscopy to monitor degradation kinetics at λ = 260 nm (pyridine absorption band) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer:
- Hypothesis Testing : Fluorine’s ortho-directing effect may compete with hydrazine’s lone pairs, altering regioselectivity in Suzuki-Miyaura couplings .
- Experimental Validation :
- Compare reaction outcomes using Pd(PPh₃)₄ vs. XPhos ligands to assess steric/electronic effects .
- Use DFT calculations (e.g., Gaussian 09) to map charge distribution and predict reactive sites .
Data Contradiction : Some studies report successful coupling at the hydrazine position, while others observe fluoropyridine ring activation . Resolve via isotopic labeling (¹⁵N-hydrazine) and tracking .
Q. How can researchers model the supramolecular interactions of this compound in host-guest systems?
Methodological Answer:
- Crystallographic Analysis : Co-crystallize with β-cyclodextrin or cucurbiturils to study hydrogen bonding (N–H···O/F) and π-stacking interactions .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) in aqueous/organic solvents .
Advanced Tip : Fluorine’s hydrophobicity may enhance guest encapsulation in hydrophobic cavities .
Q. What computational strategies predict the tautomeric equilibrium of this compound in solution?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize structures for hydrazine (NH₂–C=N) and hydrazone (NH–C=NH) tautomers using B3LYP/6-311++G(d,p) basis set .
- Solvent Modeling : Apply the polarizable continuum model (PCM) to simulate solvent effects (e.g., DMSO vs. water) on tautomer stability .
Validation : Compare computed ¹H NMR chemical shifts with experimental data using GIAO method .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed journals (exclude non-peer-reviewed sources like BenchChem) .
- Meta-Analysis : Use R or Python to correlate yield with reaction parameters (temperature, solvent, catalyst). Identify outliers via Grubbs’ test .
Example : A 2025 study reported 85% yield using DMF, while a 2024 study achieved 72% in ethanol. Meta-analysis may reveal solvent polarity as a critical factor .
Q. What protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardization :
Tables of Key Data
Q. Table 1. Comparative Stability of this compound in Solvents
| Solvent | Degradation Rate (hr⁻¹) | Purity Retention (%) | Reference |
|---|---|---|---|
| Ethanol | 0.05 | 98 | |
| DMSO | 0.02 | 99 | |
| Water | 0.15 | 85 |
Q. Table 2. DFT-Predicted Tautomer Energies
| Tautomer | ΔG (kcal/mol) | Solvent | Reference |
|---|---|---|---|
| Hydrazine | 0.0 | DMSO | |
| Hydrazone | +2.3 | DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
